molecular formula C8H11NO3 B053149 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid CAS No. 116423-07-5

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

Cat. No.: B053149
CAS No.: 116423-07-5
M. Wt: 169.18 g/mol
InChI Key: KSKLKJYVYVPIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid (CAS: 116423-07-5) is a heterocyclic carboxylic acid derivative featuring a 3,5-dimethylisoxazole ring linked to a propanoic acid moiety via a methylene bridge. Its molecular formula is C₈H₁₁NO₃ (molecular weight: 169.18 g/mol). The compound is synthesized through multistep reactions, starting with methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (27b), which undergoes hydrolysis to yield the final product with 95% purity . Structural confirmation is achieved via ¹H NMR spectroscopy, where characteristic peaks include signals for the methyl groups (δ ~2.3 ppm) and the propanoic acid chain (δ ~2.8–3.0 ppm) .

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors targeting Plasmodium falciparum and Plasmodium vivax , and as a building block for heterobifunctional molecules in protein acetylation studies . Its commercial availability (e.g., AldrichCPR, Capot Chemical Co.) underscores its utility in drug discovery .

Preparation Methods

Synthetic Routes for 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

Alkylation of 3,5-Dimethylisoxazole with Ethyl 3-Bromopropanoate

A widely employed strategy involves the alkylation of 3,5-dimethylisoxazole with ethyl 3-bromopropanoate. This reaction typically utilizes a polar aprotic solvent (e.g., dimethylformamide) and a base such as cesium carbonate (Cs₂CO₃) to facilitate nucleophilic substitution. The ester intermediate, methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, is subsequently hydrolyzed under basic conditions to yield the target carboxylic acid .

Key Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Cs₂CO₃

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours

This method offers moderate yields (60–70%) and is scalable for industrial production. The use of Cs₂CO₃ minimizes side reactions, enhancing regioselectivity at the isoxazole’s 4-position .

Hydrolysis of Ester Intermediates

The hydrolysis of ester derivatives to the carboxylic acid is a critical step. Sodium hydroxide (NaOH) in a water-ethanol mixture at ambient temperature (25°C) efficiently cleaves the ester bond without degrading the isoxazole ring . For example, methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate undergoes hydrolysis within 10 hours, achieving >95% conversion .

Hydrolysis Protocol :

  • Reagents : NaOH (1 eq.), ethanol/water (1:1 v/v)

  • Workup : Acidification with acetic acid to pH 3–4

  • Purification : Recrystallization from ethanol

This step is notable for its simplicity and high purity output, making it ideal for laboratory-scale synthesis .

Suzuki Coupling with 3,5-Dimethylisoxazole-4-boronic Acid

An alternative route employs a palladium-catalyzed Suzuki coupling between 3,5-dimethylisoxazole-4-boronic acid and a brominated propanoic acid derivative. This method is advantageous for introducing structural diversity but requires precise control over reaction conditions .

Representative Conditions :

  • Catalyst : PdCl₂(dppf)·DCM

  • Base : Cs₂CO₃

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 100°C

  • Reaction Time : 16 hours

While this approach achieves moderate yields (50–60%), it is less commonly used due to the higher cost of boronic acid precursors .

Reaction Optimization and Scalability

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Parameter Optimal Conditions Yield
Solvent DMF70%
Base Cs₂CO₃65%
Alternative Base K₂CO₃55%

DMF enhances solubility of the isoxazole, while Cs₂CO₃ provides superior deprotonation compared to K₂CO₃ .

Temperature and Time Dependence

Elevated temperatures (80–100°C) reduce reaction times but may promote side reactions. A balance is achieved at 80°C for 12 hours, yielding 68% product . Prolonged heating (>24 hours) decreases yields due to ester degradation.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enable rapid mixing and heat dissipation, reducing batch times by 40% .

  • Purification : Large-scale recrystallization using ethanol-water mixtures ensures >98% purity.

  • Waste Management : Solvent recovery systems minimize environmental impact.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.28 (s, 6H, 2×CH₃)

  • δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO)

  • δ 3.05 (t, J = 6.0 Hz, 2H, C-CH₂-C)

  • δ 12.10 (s, 1H, COOH)

FT-IR (cm⁻¹) :

  • 1705 (C=O stretch)

  • 2500–3300 (O-H stretch)

MS (ESI-*) : m/z 169.18 [M−H]⁻

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥95% .

Challenges and Limitations

  • Low Yields in Coupling Reactions : Suzuki couplings suffer from competing side reactions, limiting yields to 50–60% .

  • Sensitivity to Moisture : The isoxazole ring degrades under prolonged exposure to acidic or aqueous conditions, necessitating anhydrous workups .

  • Cost of Boronic Acid Precursors : Limits large-scale applicability of Suzuki methods .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid has been studied for its role as a pharmacological agent. Research indicates that it can act as an inhibitor of certain enzymes and receptors, which could be beneficial in treating various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole compounds, including this compound, exhibited potent inhibitory activity against bromodomain and extra-terminal (BET) proteins, which are implicated in cancer progression . The optimization of these compounds led to enhanced potency and selectivity.

Neuropharmacology

This compound has shown promise in neuropharmacological studies. It is believed to modulate neurotransmitter systems, particularly those involving glutamate receptors.

Research Findings : In animal models, this compound was found to enhance synaptic plasticity and memory formation, suggesting its potential as a cognitive enhancer or neuroprotective agent .

Material Science

In addition to biological applications, this compound can be utilized in material science for developing advanced materials with specific properties.

Application Example : Researchers have explored the use of isoxazole derivatives in creating polymers with enhanced thermal stability and mechanical strength. These materials can be applied in coatings and composite materials .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibitor of BET proteins; potential anti-cancer agent
NeuropharmacologyModulates neurotransmitter systems; enhances memory formation
Material ScienceDevelopment of polymers with improved properties

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid are best contextualized by comparing it with analogous compounds (Table 1). Key distinctions lie in substituent groups, pharmacological activities, and synthetic accessibility.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Substituents Pharmacological Activity Synthesis Yield/Purity References
This compound C₈H₁₁NO₃ Isoxazole ring, propanoic acid Antimalarial (enzyme inhibition) 95% purity
3-(3'-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ Phenolic hydroxyl group Anti-inflammatory, anti-diabetic, antihypertensive Not reported
3-(3,5-Dimethylisoxazol-4-yl)acetic acid C₇H₉NO₃ Isoxazole ring, acetic acid Not explicitly reported; used as synthetic precursor Not reported
2-Amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid C₈H₁₂N₂O₃ Isoxazole ring, α-amino acid Potential enzyme inhibitor (structural analog) 59% yield
3-(3',4'-Dihydroxyphenyl)acetic acid C₈H₈O₄ Catechol group, acetic acid Anticancer (colon cancer), neuroprotective Not reported

Structural and Functional Differences

  • Substituent Effects: The isoxazole ring in this compound enhances metabolic stability compared to phenolic analogs like 3-(3'-hydroxyphenyl)propanoic acid, which are prone to oxidation .
  • Pharmacological Profiles: While this compound is primarily used in antimalarial research , 3-(3'-hydroxyphenyl)propanoic acid exhibits broader bioactivity, including blood pressure reduction and neuroprotection . The catechol-containing 3-(3',4'-dihydroxyphenyl)acetic acid demonstrates superior anticancer activity over its mono-hydroxylated counterpart, emphasizing the role of hydroxyl group positioning .
  • Synthetic Accessibility: this compound is synthesized in high purity (95%) via straightforward hydrolysis , whereas amino acid derivatives like 2-amino-3-(3,5-dimethylisoxazol-4-yl)propanoic acid require chiral resolution, resulting in lower yields (59%) .

Key Research Findings

  • Antimalarial Activity: Derivatives of this compound, such as compound 35b, show moderate activity against Plasmodium proteases, though low yields (10%) limit scalability .
  • Anti-inflammatory Potential: Structural analogs with phenolic groups (e.g., 3-(3'-hydroxyphenyl)propanoic acid) inhibit NF-κB signaling in vitro, a mechanism absent in isoxazole-based compounds .
  • Commercial Utility: this compound is widely available as a building block, unlike niche derivatives like 3-(3-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)-N,N-dimethylprop-2-yn-1-amine, which require custom synthesis .

Biological Activity

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and epigenetic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring that contributes to its biological properties. The isoxazole moiety is known for mimicking acetyl-lysine, which plays a crucial role in histone acetylation and gene regulation.

The primary mechanism of action for this compound involves its interaction with bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction can inhibit the binding of acetylated histone peptides to bromodomains, thereby influencing gene expression and cellular proliferation.

Key Findings:

  • Acetyl-Lysine Mimetic : Research indicates that the 3,5-dimethylisoxazole moiety acts as an effective mimic for acetyl-lysine, displacing acetylated peptides from bromodomains like BRD4(1) .
  • Inhibition of Tumor Growth : Compounds containing this moiety have shown antiproliferative effects in various cancer cell lines by disrupting the interaction between acetylated histones and bromodomains .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cells. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis .

In Vivo Studies

In vivo experiments have further validated the biological activity of this compound:

  • Xenograft Models : Animal models treated with this compound showed reduced tumor growth compared to control groups .

Case Studies

  • Histone Acetylation Regulation :
    • A study highlighted how this compound modulates histone acetylation levels in cancer cells. The compound was shown to enhance histone acetylation at specific lysine residues, leading to altered gene expression patterns associated with tumor suppression .
  • Targeting Bromodomains :
    • Research focused on the selectivity of this compound for different bromodomains. The findings indicated that variations in substitution patterns on the isoxazole ring could lead to selective inhibition of specific bromodomains involved in oncogenic processes .

Data Table: Biological Activity Summary

Activity Effect Study Reference
AntiproliferativeReduced cell viability ,
Histone AcetylationIncreased acetylation levels
Tumor Growth InhibitionDecreased tumor size
Selective Bromodomain InhibitionTargeted inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via condensation reactions using 3,5-dimethylisoxazole derivatives and propanoic acid precursors. A reflux system with polar aprotic solvents (e.g., DMSO) is commonly employed, followed by purification via recrystallization using ethanol-water mixtures . Key intermediates, such as 3,5-dimethylisoxazol-4-amine (CAS 31329-64-3), should be verified using HPLC (retention time) and LC-MS (molecular ion peak at m/z 112.07 for C₅H₈N₂O) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : Analyze the isoxazole ring protons (δ 2.2–2.4 ppm for methyl groups, δ 6.1–6.3 ppm for the isoxazole proton) and the propanoic acid chain (δ 1.8–2.1 ppm for CH₂, δ 12.1 ppm for COOH) .
  • FT-IR : Confirm the carboxylic acid group via O-H stretching (2500–3300 cm⁻¹) and C=O (1700–1725 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 169.18 (C₈H₁₁NO₃) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation .
  • Store at 2–8°C in airtight containers to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate instability .

Advanced Research Questions

Q. How can low synthetic yields (<65%) be improved in the preparation of this compound?

  • Methodology :

  • Reaction Optimization : Extend reflux time (e.g., 24–48 hours) or use microwave-assisted synthesis to enhance reaction efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to facilitate cyclization of the isoxazole ring .
  • Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) to improve purity and yield .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodology :

  • Impurity Profiling : Perform LC-MS/MS to identify byproducts (e.g., unreacted 3,5-dimethylisoxazole or oxidized derivatives).
  • Dynamic NMR : Assess temperature-dependent shifts to detect conformational isomers or tautomers of the isoxazole ring .
  • Comparative Analysis : Cross-reference with NIST Chemistry WebBook’s spectral database for validated benchmarks .

Q. What computational strategies are suitable for studying this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding affinity to enzymes (e.g., cyclooxygenase-2) by aligning the propanoic acid moiety with catalytic residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex under physiological conditions .

Q. How does structural modification of the isoxazole ring affect the compound’s physicochemical stability?

  • Methodology :

  • Analog Synthesis : Replace methyl groups with halogens (e.g., Cl, Br) or electron-withdrawing groups to study electronic effects .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKLKJYVYVPIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360245
Record name 3-(3,5-dimethylisoxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116423-07-5
Record name 3,5-Dimethyl-4-isoxazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116423-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-dimethylisoxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethyl-1,2-oxazol-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.